1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c10-9-4-6-12(11-9)5-3-8-2-1-7-13-8/h1-2,4,6-7H,3,5H2,(H2,10,11) |
InChI Key |
OUTUSZYAINYUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of 2-thiopheneethylamine: This intermediate is synthesized by reacting N,N-dimethylformamide (DMF) with thiophene to obtain 2-thiophenecarbaldehyde. This is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime.
Formation of this compound: The 2-thiopheneethylamine is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Thiophen-2-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-[2-(Thiophen-2-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Molecular Targets and Pathways: The compound may target specific proteins or nucleic acids, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine
- Structure : Differs in the position of the amine group (position 5) and a methyl substituent at position 3 of the pyrazole ring.
- The ethyl linker to thiophene is retained, preserving π-π stacking interactions with aromatic systems.
- Applications : Similar to the parent compound but with modified pharmacokinetic properties due to increased hydrophobicity .
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
- Structure : Substitutes the ethyl linker with a methylene group and introduces a chlorine atom on the thiophene ring.
- Key Differences :
- The chlorine atom increases electron-withdrawing effects, enhancing electrophilic reactivity.
- The methylene linker shortens the distance between the pyrazole and thiophene, altering conformational flexibility.
- Applications: Potential utility in halogen-bond-driven molecular recognition or as a precursor for cross-coupling reactions .
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
- Structure : Features a methyl-substituted thiophene and a methylene linker.
- Key Differences :
- The methyl group on thiophene enhances electron-donating effects, contrasting with chlorine in the previous example.
- The amine group at position 5 may influence hydrogen-bonding interactions differently compared to position 3.
- Applications: Improved solubility in non-polar solvents due to the methyl group, making it suitable for hydrophobic matrices .
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
- Structure : Replaces the thiophene-ethyl group with an ethyl substituent and introduces a trifluoromethyl group at position 3.
- Key Differences :
- The trifluoromethyl group introduces strong electron-withdrawing effects, increasing acidity of the amine.
- Absence of thiophene reduces aromatic conjugation but enhances metabolic stability.
- Applications : Useful in agrochemicals or fluorinated drug candidates due to its resistance to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
